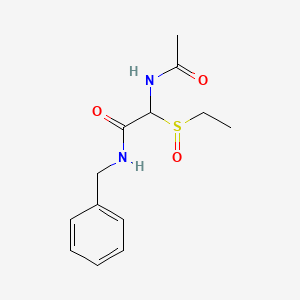
Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] is a complex organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a dihydroxyphenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] typically involves the acetylation of resorcinol in the presence of zinc chloride. This reaction yields a bifunctional carbonyl compound, which can then be further modified to introduce the bromophenyl groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using resorcinol and zinc chloride as starting materials. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Aplicaciones Científicas De Investigación
Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diacetylresorcinol: A bifunctional carbonyl compound with similar reactivity but lacking the bromophenyl groups.
1,3-Diacetylbenzene: Another related compound with acetyl groups on a benzene ring.
4,4’-Dihydroxybiphenyl: A compound with two hydroxyl groups on a biphenyl structure, offering different reactivity and applications.
Uniqueness
Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] is unique due to the presence of both bromophenyl and dihydroxyphenylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Propiedades
Número CAS |
337908-98-2 |
|---|---|
Fórmula molecular |
C20H12Br2O4 |
Peso molecular |
476.1 g/mol |
Nombre IUPAC |
[5-(2-bromobenzoyl)-2,4-dihydroxyphenyl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C20H12Br2O4/c21-15-7-3-1-5-11(15)19(25)13-9-14(18(24)10-17(13)23)20(26)12-6-2-4-8-16(12)22/h1-10,23-24H |
Clave InChI |
JUXBQNFPHSRTKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)

![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)

![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)

![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)



![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
